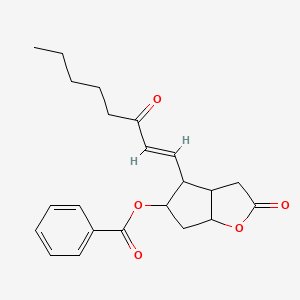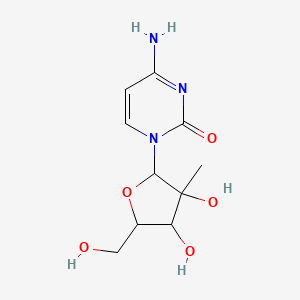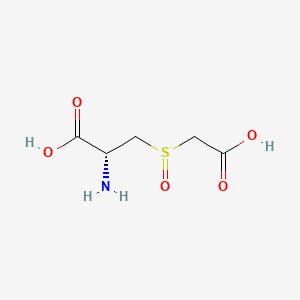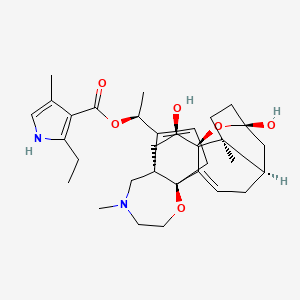
Homobatrachotoxin
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Homobatrachotoxin is a member of pyrroles.
Homobatrachotoxin is a natural product found in Phyllobates aurotaenia, Pitohui kirhocephalus, and Pseudorectes ferrugineus with data available.
Aplicaciones Científicas De Investigación
Chemical Defense in Birds
- Homobatrachotoxin as a Defensive Agent: Homobatrachotoxin, identified in certain bird species like the New Guinean Pitohui, acts as a chemical defense mechanism. The toxin, found primarily in the skin and feathers, varies in concentration among species. This discovery expanded the known occurrence of batrachotoxin class compounds beyond poison-dart frogs (Dumbacher et al., 1992).
Toxin Variations and Distribution in Birds
- Distribution and Variations of Batrachotoxins in Birds: Further research on New Guinean birds revealed a range of batrachotoxins, including homobatrachotoxin, in various species. These toxins, present in feathers and skin, showed significant variations in levels across different bird populations, suggesting dietary sources for these toxins (Dumbacher, Spande, & Daly, 2000).
Toxin Effects on Ectoparasites
- Homobatrachotoxin Against Ectoparasites: Homobatrachotoxin in the genus Pitohui was found to be effective against ectoparasites. In experiments, lice showed aversion to toxic feathers and experienced reduced life spans when exposed, indicating the toxin’s role in protecting birds from lice infestation (Dumbacher, 1999).
Neurotoxic Mechanisms
- Mechanisms in Prokaryotic Voltage-Gated Sodium Channels: Studies have shown that batrachotoxin, a closely related compound, affects prokaryotic voltage-gated sodium channels. It binds within the open pore, impacting the channel's gating mechanisms. This research provides insights into the actions of neurotoxins like homobatrachotoxin on ion channels (Finol-Urdaneta et al., 2018).
Biochemical Analysis
- Analytical Identification of Toxins: Homobatrachotoxin has been identified and analyzed in studies focusing on steroidal alkaloids. Techniques like mass spectrometry and NMR spectroscopy have been instrumental in characterizing this toxin and its congeners (Tokuyama & Daly, 1983).
Interactions with Muscarinic Receptors
- Impact on Muscarinic Receptors: Batrachotoxin, a compound related to homobatrachotoxin, was found to modify muscarinic receptors in certain tissues, suggesting potential interactions between these receptors and sodium channels. This indicates a broader scope of homobatrachotoxin’s impact beyond its primary neurotoxic effects (Cohen-Armon et al., 1985).
Propiedades
Número CAS |
23509-17-3 |
|---|---|
Nombre del producto |
Homobatrachotoxin |
Fórmula molecular |
C32H44N2O6 |
Peso molecular |
552.7 g/mol |
Nombre IUPAC |
[(1S)-1-[(1R,5R,6S,9R,11S,12R,14R)-9,12-dihydroxy-6,16-dimethyl-10,19-dioxa-16-azahexacyclo[12.5.3.15,9.01,14.02,11.06,11]tricosa-2,21-dien-22-yl]ethyl] 2-ethyl-4-methyl-1H-pyrrole-3-carboxylate |
InChI |
InChI=1S/C32H44N2O6/c1-6-23-26(19(2)17-33-23)27(36)39-20(3)22-9-10-31-24-8-7-21-15-30(37)12-11-28(21,4)32(24,40-30)25(35)16-29(22,31)18-34(5)13-14-38-31/h8-9,17,20-21,25,33,35,37H,6-7,10-16,18H2,1-5H3/t20-,21+,25+,28-,29-,30+,31-,32-/m0/s1 |
Clave InChI |
PRSLQQJCHZFAHB-PZCWOAKJSA-N |
SMILES isomérico |
CCC1=C(C(=CN1)C)C(=O)O[C@@H](C)C2=CC[C@@]34[C@@]2(C[C@H]([C@@]56C3=CC[C@H]7[C@@]5(CC[C@](C7)(O6)O)C)O)CN(CCO4)C |
SMILES |
CCC1=C(C(=CN1)C)C(=O)OC(C)C2=CCC34C2(CC(C56C3=CCC7C5(CCC(C7)(O6)O)C)O)CN(CCO4)C |
SMILES canónico |
CCC1=C(C(=CN1)C)C(=O)OC(C)C2=CCC34C2(CC(C56C3=CCC7C5(CCC(C7)(O6)O)C)O)CN(CCO4)C |
Sinónimos |
homobatrachotoxin |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



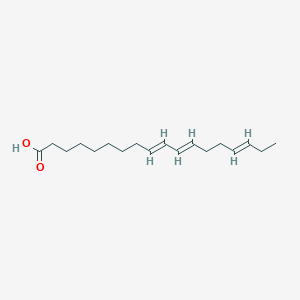
![4-Methoxybenzoic acid [2-(4-bromophenyl)-4-oxo-3-quinazolinyl] ester](/img/structure/B1253145.png)
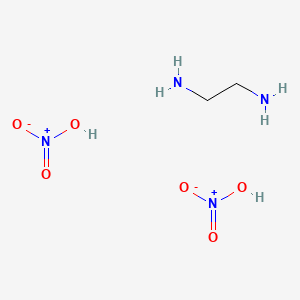
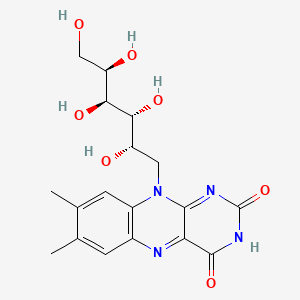
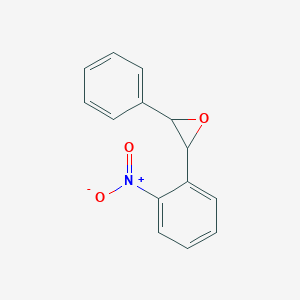
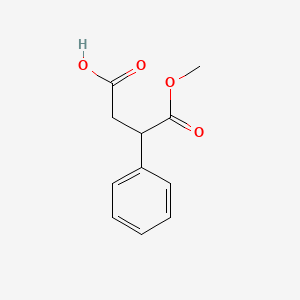
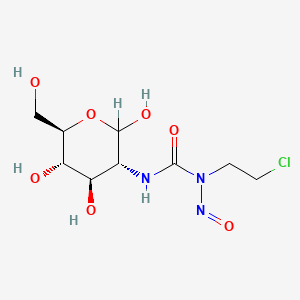
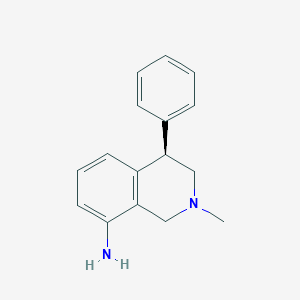
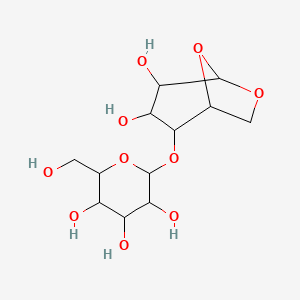
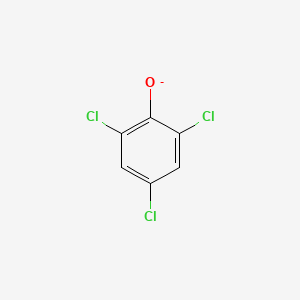
![(2R,3S,4R,5R,6R)-5-amino-6-[(1R,2R,3S,4R,6S)-6-amino-2-[(2S,3R,4S,5R)-4-[(2R,3R,4R,5S,6S)-3-amino-6-(aminomethyl)-4,5-dihydroxyoxan-2-yl]oxy-3-hydroxy-5-(hydroxymethyl)oxolan-2-yl]oxy-3,4-dihydroxycyclohexyl]oxy-2-(aminomethyl)oxane-3,4-diol](/img/structure/B1253161.png)
